molecular formula C17H16N2O2S B11521932 2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one

2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one

Cat. No.: B11521932
M. Wt: 312.4 g/mol
InChI Key: VFFRWEYRGSGJRT-UHFFFAOYSA-N
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Description

2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a quinazolinone core with a sulfanyl and phenoxyethyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of anthranilic acid with an appropriate isothiocyanate to form the quinazolinone scaffold.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxyethyl moiety .

Scientific Research Applications

Biological Activities

Anticancer Properties
Quinazolinone derivatives have been extensively studied for their anticancer effects. Preliminary research indicates that 2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one may inhibit key cancer cell proliferation pathways. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by targeting specific kinases involved in tumor growth and survival .

Antimicrobial Activity
This compound also exhibits promising antimicrobial properties. Studies have demonstrated that quinazolinone derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The unique structural elements of this compound may enhance its effectiveness against resistant strains of bacteria .

Cholinesterase Inhibition
Research has highlighted the potential of quinazolinone derivatives in treating neurodegenerative diseases through cholinesterase inhibition. Compounds similar to this compound have demonstrated significant inhibitory effects on acetylcholinesterase, which is crucial for managing conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the biological evaluation of quinazolinone derivatives, including this compound:

StudyObjectiveFindings
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro.
Antimicrobial PropertiesShowed significant activity against multiple bacterial strains, indicating potential as a new antibiotic.
Cholinesterase InhibitionIdentified as a potent inhibitor with implications for neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of 2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or modulating receptors involved in key biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-chlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
  • Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate
  • Thiazole derivatives

Uniqueness

2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of a quinazolinone core with a sulfanyl and phenoxyethyl substituent. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

Introduction

2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one is a synthetic compound belonging to the quinazolinone family, recognized for its diverse biological activities. This compound features a unique structure that includes a quinazolinone core substituted with a phenoxyethylsulfanyl group, which may enhance its pharmacological properties compared to other quinazolinones. This article explores the biological activities, synthesis methods, and potential therapeutic applications of this compound.

Biological Activities

Quinazolinone derivatives, including this compound, have been reported to exhibit various biological activities:

  • Anticancer Activity : Several studies indicate that quinazolinone derivatives can inhibit tumor cell growth. For instance, compounds structurally related to this compound have shown significant activity against HepG2 and MCF-7 cell lines, with IC50 values indicating effective cytotoxicity .
  • Antimicrobial Properties : The compound has been noted for its potential antimicrobial effects against various bacterial strains, similar to other quinazolinone derivatives .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and other diseases. For example, related compounds have shown inhibition against dihydrofolate reductase (DHFR), essential for DNA synthesis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerEffective against HepG2 and MCF-7 cell lines with IC50 values ranging from 18.79 to 31.85 µM/L
AntimicrobialExhibits activity against E. coli and S. aureus
Enzyme InhibitionInhibits DHFR with IC50 values of 0.3-0.8 μM

Synthesis Methods

The synthesis of this compound can be approached through several methods that typically involve the reaction of appropriate precursors under controlled conditions. Key steps may include:

  • Formation of Quinazolinone Core : Utilizing starting materials such as o-chlorobenzoyl chloride reacted with amines in an organic solvent like THF.
  • Substitution Reactions : Introducing the phenoxyethylsulfanyl group through nucleophilic substitution reactions.
  • Purification and Characterization : Employing techniques like recrystallization and NMR spectroscopy for purity assessment and structural confirmation.

Table 2: Synthesis Overview

StepDescription
Starting Materialo-Chlorobenzoyl chloride and amines
Reaction ConditionsDry THF or glacial acetic acid
Characterization TechniquesNMR spectroscopy, mass spectrometry

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of quinazolinone derivatives, it was found that modifications at the C4 position significantly enhanced activity against HepG2 cells, with IC50 values as low as 7.09 µM/L for specific derivatives . These findings suggest that structural variations can lead to improved efficacy.

Case Study 2: Antimicrobial Efficacy

Research on related quinazolinone compounds demonstrated broad-spectrum antimicrobial activity comparable to standard antibiotics like gentamicin, showcasing their potential as alternative therapeutic agents .

Case Study 3: Enzyme Inhibition

A series of experiments evaluated the inhibitory effects of quinazolinone derivatives on DHFR, revealing promising results that could inform future drug development targeting cancer metabolism .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 4-methylphenol derivatives with thiol-containing intermediates. For example, analogous quinazolinone syntheses use hydrogenation (e.g., with 2,3-diazetidinone) to stabilize intermediates . Optimization may include:

  • Varying solvent systems (polar aprotic solvents like DMF improve solubility).
  • Adjusting reaction temperatures (e.g., 80–120°C for thioether bond formation).
  • Catalytic strategies (e.g., using Pd/C for hydrogenation steps) to reduce byproducts.
  • Purity assessment via HPLC or LC-MS post-synthesis .

Q. How can researchers characterize the molecular structure of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Structural confirmation requires a combination of:

  • Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated in related quinazolinone derivatives (mean C–C bond accuracy: 0.004 Å; R factor <0.1) .
  • NMR spectroscopy (1H/13C) to verify substituent connectivity (e.g., ethylsulfanyl vs. methylphenoxy groups).
  • Mass spectrometry (HRMS) to confirm molecular weight (exact mass ~356.12 g/mol, based on analogs) .

Advanced Research Questions

Q. What experimental frameworks are recommended for studying the environmental fate of this compound, particularly its persistence and bioaccumulation?

  • Methodological Answer : Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Abiotic transformations : Assess hydrolysis/photolysis rates under varying pH/UV conditions.
  • Biotic interactions : Use microcosm experiments to evaluate microbial degradation pathways.
  • Bioaccumulation assays : Measure logP values (predicted ~2.9 for analogs ) to estimate lipid solubility and potential biomagnification in aquatic organisms .

Q. How can researchers resolve contradictions in reported pharmacological activities of quinazolinone derivatives, such as varying cytotoxicity or enzyme inhibition?

  • Methodological Answer : Contradictions often arise from:

  • Assay variability : Standardize in vitro models (e.g., use identical cell lines like HepG2 for cytotoxicity).
  • Structural specificity : Compare substituent effects (e.g., ethylsulfanyl vs. methyl groups) via SAR studies.
  • Computational modeling : Apply DFT calculations to analyze electronic effects on target binding (e.g., quinazolinone interactions with kinase domains) .

Q. What strategies are effective for evaluating the compound’s potential as a biochemical probe in cellular studies?

  • Methodological Answer :

  • Fluorescent tagging : Introduce probes (e.g., BODIPY) at the ethylsulfanyl group to track cellular uptake via confocal microscopy.
  • Target engagement assays : Use pull-down experiments with immobilized kinases or GPCRs to validate binding specificity.
  • Dose-response profiling : Conduct time-resolved assays to differentiate acute vs. chronic effects .

Q. How should researchers design experiments to assess the compound’s ecotoxicological risks in aquatic ecosystems?

  • Methodological Answer : Follow ISO 15088 guidelines for acute toxicity testing:

  • Model organisms : Use Daphnia magna (48-hr LC50) and zebrafish embryos (96-hr FET).
  • Endpoints : Measure oxidative stress biomarkers (e.g., catalase activity) and genotoxicity (Comet assay).
  • Environmental simulation : Test degradation in sediment-water systems to mimic real-world exposure .

Q. Methodological Considerations

Q. What are the critical steps for ensuring reproducibility in synthesizing and testing this compound?

  • Methodological Answer :

  • Document reaction parameters : Precisely record solvent purity, catalyst lot numbers, and temperature gradients.
  • Batch-to-batch analysis : Use QC/QA protocols (e.g., ≥95% purity via HPLC) to minimize variability.
  • Inter-lab validation : Share samples with collaborators for independent activity confirmation .

Q. How can computational tools enhance the study of this compound’s reactivity and mechanism of action?

  • Methodological Answer :

  • Molecular docking : Predict binding affinities to targets like EGFR or PARP using AutoDock Vina.
  • MD simulations : Simulate solvation effects on the ethylsulfanyl group’s conformational flexibility.
  • QSAR models : Corrogate substituent effects (e.g., methylphenoxy vs. chlorophenyl) with bioactivity data .

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

2-[2-(4-methylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C17H16N2O2S/c1-12-6-8-13(9-7-12)21-10-11-22-17-18-15-5-3-2-4-14(15)16(20)19-17/h2-9H,10-11H2,1H3,(H,18,19,20)

InChI Key

VFFRWEYRGSGJRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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